7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the CAS Number: 2126177-64-6 . It has a molecular weight of 298.99 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride . The InChI code is 1S/C9H9BrClNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 298.99 . It is typically in the form of a powder and is stored at room temperature .Scientific Research Applications
Dopamine Receptor Studies
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and its derivatives have been studied for their affinity at the D1 dopamine receptor. For instance, the related 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have shown high affinity at this receptor, indicating potential use in studying dopaminergic mechanisms (Neumeyer et al., 1991).
Crystallographic and Structural Analysis
Research has also focused on the crystallographic analysis of similar benzazepine derivatives. Studies on various substituted tetrahydro-1,4-epoxy-1-benzazepines have provided insights into hydrogen-bonded structures and molecular conformations, which are valuable in understanding the chemical and physical properties of these compounds (Blanco et al., 2009), (Blanco et al., 2012).
Supramolecular Aggregation Studies
Studies on compounds like 7-bromo-2-phenyl-2,3,4,5-tetrahydro-1,4-epoxynaphtho[1,2-b]azepine have explored how small changes in peripheral substituents can significantly alter crystal structures. This research is significant for understanding supramolecular aggregation patterns in benzazepine derivatives (Palma et al., 2009).
Synthesis and Process Development
Research in the area of synthesis and process development of benzoxazepine-containing compounds has been conducted. For example, a practical method for synthesizing a CCR5 antagonist with a benzoxazepine core was developed, highlighting the importance of benzoxazepines in medicinal chemistry (Ikemoto et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUQMNDMQNAYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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